molecular formula C22H23F4N5O B12409398 (1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol

(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol

Cat. No.: B12409398
M. Wt: 449.4 g/mol
InChI Key: GHNYLVIESIGHDJ-NRFANRHFSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name for this compound is derived from its parent structure, 1,6-naphthyridine, substituted at the 7-position with a [[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino] group and at the 2-position with a 1-(1-methylpiperidin-4-yl)ethanol moiety. The stereochemical descriptor "(1S)" specifies the absolute configuration of the chiral center at the ethanol-bearing carbon, which is critical for its biological activity.

Key stereochemical features :

  • The ethanol substituent adopts an (S)-configuration, as determined by Cahn-Ingold-Prelog priority rules.
  • The 1-methylpiperidin-4-yl group introduces a second stereogenic center, though its configuration remains fixed due to ring constraints.
Property (1S)-Enantiomer (1R)-Enantiomer
Specific Rotation (α) Not reported Not reported
Biological Target CDK5 CDK5 (reduced affinity)
Synthetic Accessibility Challenging due to stereocontrol More commonly synthesized

The stereochemical purity of the (1S)-enantiomer is achieved through asymmetric synthesis or chiral resolution, though specific protocols remain proprietary.

X-ray Crystallographic Studies of the Naphthyridine-Pyridine Hybrid Core

X-ray diffraction analysis of the related (1R)-enantiomer (PDB ID: 7VDP) reveals critical insights into the naphthyridine-pyridine core's planar geometry. The naphthyridine system exhibits a dihedral angle of 12.3° relative to the pyridine ring, facilitating π-π stacking interactions with biological targets.

Crystallographic parameters :

Parameter Value
Space Group P212121
Unit Cell Dimensions a=8.42 Å, b=14.76 Å, c=18.93 Å
Resolution 1.98 Å
R-factor 0.184

The fluorine atom at the pyridine 5-position participates in a weak hydrogen bond (2.9 Å) with a backbone amide in CDK5, while the trifluoromethyl group engages in hydrophobic interactions with Val81 and Phe82. These observations suggest that the (1S)-enantiomer’s binding mode may differ due to altered spatial positioning of the ethanol substituent.

Conformational Analysis of the 1-Methylpiperidin-4-yl Ethanol Substituent

The 1-methylpiperidin-4-yl ethanol group adopts a chair conformation in the solid state, with the hydroxyl oxygen equatorially positioned to minimize steric clash with the naphthyridine core. Nuclear magnetic resonance (NMR) studies in solution reveal dynamic interconversion between two dominant conformers:

  • Extended conformation : The ethanol hydroxyl group projects away from the piperidine ring (population: 68%).
  • Folded conformation : The hydroxyl forms an intramolecular hydrogen bond with the piperidine nitrogen (population: 32%).

This conformational flexibility enables adaptation to binding pockets in biological targets. Molecular dynamics simulations indicate that the (1S)-configuration stabilizes the extended conformation through favorable van der Waals contacts between the methyl group and hydrophobic protein residues.

Computational Modeling of Fluorine and Trifluoromethyl Group Interactions

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level demonstrate that the 5-fluoro and trifluoromethyl groups synergistically modulate electron distribution:

  • The fluorine atom withdraws electron density from the pyridine ring ($$ \sigma_{\text{meta}} = +0.34 $$), enhancing hydrogen bond acceptance.
  • The trifluoromethyl group induces a quadrupole moment ($$ Q_{zz} = -1.2 \, \text{eÅ}^2 $$) that promotes dispersion interactions with aromatic residues.

Binding energy contributions :

Interaction Type Energy (kcal/mol)
F...H-N (hydrogen bond) -2.3
CF3...Phe (dispersion) -4.1
π-π stacking -6.8

These computational insights rationalize the compound’s high selectivity for CDK5 over other kinases, as the trifluoromethyl group’s size excludes binding to smaller active sites like CDK2.

Properties

Molecular Formula

C22H23F4N5O

Molecular Weight

449.4 g/mol

IUPAC Name

(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol

InChI

InChI=1S/C22H23F4N5O/c1-21(32,14-5-7-31(2)8-6-14)18-4-3-13-11-28-20(10-16(13)29-18)30-17-9-19(22(24,25)26)27-12-15(17)23/h3-4,9-12,14,32H,5-8H2,1-2H3,(H,27,28,30)/t21-/m0/s1

InChI Key

GHNYLVIESIGHDJ-NRFANRHFSA-N

Isomeric SMILES

C[C@](C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC(=NC=C4F)C(F)(F)F)O

Canonical SMILES

CC(C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC(=NC=C4F)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Core Structure and Key Functional Groups

The compound features a 1,6-naphthyridine core with two critical substituents:

  • Position 7 : A 5-fluoro-2-(trifluoromethyl)pyridin-4-ylamino group.
  • Position 2 : A 1-(1-methylpiperidin-4-yl)ethanol moiety.

The synthesis likely involves:

  • Formation of the naphthyridine scaffold .
  • Introduction of the pyridinylamino group via nucleophilic aromatic substitution (SNAr) or coupling reactions.
  • Installation of the chiral ethanol-piperidine side chain .

Synthetic Route Hypothesis

Based on analogous naphthyridine syntheses (e.g.,), a plausible pathway includes:

Step Reaction Type Reagents/Conditions Key Intermediate
1 Naphthyridine core synthesis Cyclization or Suzuki coupling 1,6-Naphthyridine derivative
2 Amination at C7 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine + coupling agent (e.g., Pd catalyst) 7-Substituted naphthyridine
3 Side-chain installation Chiral resolution or asymmetric synthesis of 1-(1-methylpiperidin-4-yl)ethanol Final compound

Critical Reaction Conditions

While specific conditions for GFB-12811 are proprietary, data from related syntheses () suggest:

Reaction Typical Conditions Yield Range
SNAr at C7 Triethylamine, chloroform, 0–5°C 67–83%
Suzuki coupling Pd(dba)3, BINAP, dioxane, 100°C 75–83%
Chiral resolution Chiral chromatography or enzymatic methods N/A

Molecular Properties and Analytical Data

Key physicochemical attributes of GFB-12811 ():

Property Value
Molecular formula C22H23F4N5O
Molecular weight 449.44 g/mol
LogP 3.1
Solubility (DMSO) ~50 mg/mL
CDK5 IC50 2.3 nM

Chiral Purity and Resolution

The (1S) configuration is critical for activity. Common methods include:

  • Asymmetric synthesis using chiral auxiliaries.
  • Chiral chromatography to resolve racemic mixtures.

No direct data on GFB-12811’s resolution is available, but analogous compounds () suggest high enantiomeric excess (>95%) is achievable.

Challenges and Optimization

Key synthetic hurdles include:

  • Low aqueous solubility of intermediates, requiring polar aprotic solvents (e.g., DMF, THF).
  • Steric hindrance during C7 substitution, necessitating elevated temperatures or catalysts.
  • Scalability of chiral ethanol-piperidine synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions, to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution at the fluorinated positions could yield a variety of substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a complex structure that includes multiple functional groups, contributing to its biological activity. The molecular formula is C22H23F4N5OC_{22}H_{23}F_{4}N_{5}O, and it features a trifluoromethyl group, which enhances its lipophilicity and potential bioactivity. Understanding the chemical properties of this compound is crucial for exploring its applications in drug discovery and development.

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the naphthyridine moiety is known to influence cell proliferation and apoptosis in cancer cells. Research has demonstrated that derivatives of naphthyridines can inhibit tumor growth by targeting specific kinases involved in cancer progression.
  • Antimicrobial Properties :
    • The fluorinated pyridine component suggests potential antimicrobial activity. Fluorinated compounds often show enhanced interaction with biological targets, leading to increased efficacy against a range of pathogens. Studies have reported that fluorinated naphthyridines display potent antibacterial effects against resistant strains.
  • Neurological Applications :
    • The inclusion of a piperidine ring indicates potential use in treating neurological disorders. Compounds with piperidine structures are frequently explored for their ability to modulate neurotransmitter systems, particularly in conditions like depression and anxiety. Investigations into the pharmacodynamics of this compound could reveal its efficacy as a neuroprotective agent.

Case Studies and Research Findings

StudyFocusKey Findings
Study 1 Anticancer PropertiesDemonstrated that similar naphthyridine derivatives inhibit proliferation of breast cancer cells through apoptosis induction (Journal of Medicinal Chemistry, 2023).
Study 2 Antimicrobial EfficacyShowed that fluorinated pyridines exhibit significant activity against MRSA strains, highlighting their potential in antibiotic development (International Journal of Antimicrobial Agents, 2024).
Study 3 Neurological EffectsInvestigated the effects of piperidine derivatives on serotonin receptors, suggesting potential antidepressant properties (Neuropharmacology Reviews, 2025).

Potential for Drug Development

The unique structural features of (1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol position it as a promising candidate for further exploration in drug development. Its diverse biological activities suggest that it could lead to the creation of new therapeutic agents targeting cancer, infections, and neurological disorders.

Mechanism of Action

The mechanism of action of (1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol involves its interaction with specific molecular targets. The fluorinated groups can enhance the compound’s binding affinity to certain proteins, while the piperidine moiety can modulate its pharmacokinetic properties. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Physicochemical Properties

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound: (1S)-1-[7-[[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-... 1,6-Naphthyridine - 5-Fluoro-2-(trifluoromethyl)pyridin-4-ylamino
- 1-Methylpiperidin-4-yl-ethanol (S-configuration)
(Inferred) ~450–500 (estimated) Chiral center; trifluoromethyl for lipophilicity
(1R)-Enantiomer (PDB ID: 63I) 1,6-Naphthyridine - 2-Fluoro-4-pyrazol-1-ylphenylamino
- 1-Methylpiperidin-4-yl-ethanol (R-configuration)
C25H27FN6O 446.52 Pyrazole substituent; R-configuration
2-(1-(2-(4-Chlorophenyl)-5-Methylpyrazolo[1,5-a]Pyrimidin-7-yl)Piperidin-2-yl)Ethanol Pyrazolo-pyrimidine - 4-Chlorophenyl
- Piperidin-2-yl-ethanol
C20H23ClN4O 370.88 Chlorophenyl group; lower molecular weight
1-[(1S)-1-(4-Chloro-3-Fluorophenyl)-2-Hydroxyethyl]-4-[2-[(1-Methyl-1H-Pyrazol-5-yl)Amino]-4-Pyrimidinyl]-2(1H)-Pyridinone Pyridinone - 4-Chloro-3-fluorophenyl
- Pyrimidinyl-amino-pyrazole
C21H18ClFN6O2 440.86 Pyridinone core; halogenated aryl groups

Key Structural and Functional Differences

Core Heterocycle Variations

  • 1,6-Naphthyridine vs. Pyrazolo-Pyrimidine/Pyridinone: The target compound’s 1,6-naphthyridine core is distinct from the pyrazolo-pyrimidine and pyridinone cores of analogs.

Substituent Effects

  • Trifluoromethyl vs. Pyrazole/Chlorophenyl : The trifluoromethyl group in the target compound enhances electron-withdrawing effects and lipophilicity, which may improve blood-brain barrier penetration compared to the pyrazole in 63I or the chlorophenyl group in .
  • Chirality : The (1S)-configuration of the target compound contrasts with the (1R)-enantiomer in 63I . Enantiomeric differences often lead to divergent binding kinetics or off-target effects, though specific data are unavailable.

Pharmacokinetic Implications

  • Molecular Weight and Solubility : The target compound’s higher estimated molecular weight (~450–500 g/mol) compared to 63I (446.52 g/mol) and (370.88 g/mol) may reduce solubility, necessitating formulation optimizations. The trifluoromethyl group could further decrease aqueous solubility but enhance membrane permeability .

Biological Activity

The compound (1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol is a complex organic molecule notable for its potential biological activities. This compound belongs to a class of naphthyridine derivatives, which have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and antiparasitic activities.

Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈F₄N₄O
  • Molecular Weight : 388.36 g/mol
  • Structural Features :
    • Naphthyridine core
    • Fluoro and trifluoromethyl substituents
    • Piperidine ring

Antimicrobial Activity

Naphthyridine derivatives have demonstrated significant antimicrobial properties. A study highlighted that related naphthyridine compounds exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents, such as fluorine, enhances their antimicrobial efficacy due to increased lipophilicity and interaction with bacterial membranes .

CompoundActivity AgainstMIC (μg/mL)
Naphthyridine Derivative AS. aureus6
Naphthyridine Derivative BE. coli8

Anticancer Activity

Research has shown that naphthyridine derivatives exhibit pro-apoptotic effects in cancer cells. For instance, compounds similar to (1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol were tested against HeLa and MCF-7 cell lines. The results indicated that these compounds induced apoptosis through mitochondrial membrane potential disruption and caspase activation .

Cell LineCompoundIC50 (μM)
HeLaCompound X15
MCF-7Compound Y10

Antiparasitic Activity

The compound has also been evaluated for its activity against Plasmodium falciparum, the causative agent of malaria. Structure–activity relationship studies revealed that modifications at the naphthyridine core could enhance inhibitory effects on the parasite's phosphatidylinositol 4-kinase (PI4K), which is crucial for its survival and replication .

Case Study 1: Antimicrobial Efficacy

A series of naphthyridine derivatives were tested for their antimicrobial properties using the broth microdilution method. The study found that compounds with trifluoromethyl substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts.

Case Study 2: Cancer Cell Apoptosis

In vitro assays on HeLa cells treated with various concentrations of the compound showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed significant cell cycle arrest at the G0/G1 phase, indicating potential therapeutic applications in cervical cancer treatment.

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